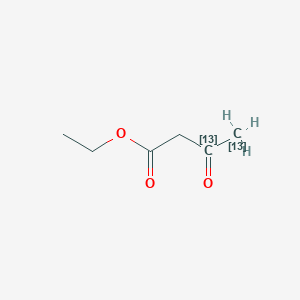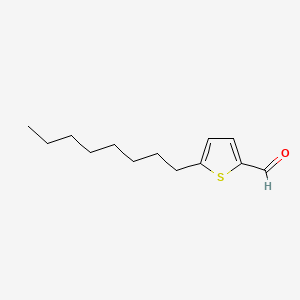
5-Octylthiophen-2-carbaldehyd
Übersicht
Beschreibung
5-Octylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H20OS and a molecular weight of 224.36 . It is used in scientific research due to its complex structure, which allows for diverse applications.
Synthesis Analysis
The synthesis of 5-Octylthiophene-2-carbaldehyde involves the reaction of 2-octyl thiophene with anhydrous tetrahydrofuran under an argon atmosphere. The reaction flask is cooled to -78°C and n-butyllithium in n-hexane solution is added. After 1.5 hours, 1-formyl piperidine is added and the reaction is allowed to continue at room temperature overnight .Molecular Structure Analysis
The InChI code for 5-Octylthiophene-2-carbaldehyde is1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 .
Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
Thiophenderivate, einschließlich 5-Octylthiophen-2-carbaldehyd, spielen eine bedeutende Rolle bei der Entwicklung organischer Halbleiter . Diese Verbindungen werden bei der Herstellung von Geräten wie organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) verwendet .
Korrosionsschutzmittel
In der industriellen Chemie und Werkstoffwissenschaft werden Thiophenderivate als Korrosionsschutzmittel eingesetzt . Sie tragen zum Schutz von Metalloberflächen vor Korrosion bei, was in vielen Industrien wie Öl und Gas, Wasseraufbereitung und Fertigung von entscheidender Bedeutung ist .
Biologische Aktivität
Thiophen-basierte Analoga, wie z. B. This compound, sind für Wissenschaftler von Interesse als potenziell biologisch aktive Verbindungen . Sie werden von Medizinalchemikern verwendet, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu entwickeln .
Antitumor-Eigenschaften
Moleküle mit dem Thiophenringsystem, einschließlich this compound, zeigen viele pharmakologische Eigenschaften, darunter Antitumor-Eigenschaften . Sie werden auf ihre potenzielle Verwendung in der Krebstherapie untersucht .
Entzündungshemmende Eigenschaften
Thiophenderivate zeigen auch entzündungshemmende Eigenschaften . Zum Beispiel ist Suprofen, das ein 2-substituiertes Thiophengerüst hat, als nichtsteroidales Antirheumatikum bekannt .
Antibakterielle Eigenschaften
Thiophenderivate sind auch für ihre antibakteriellen Eigenschaften bekannt . Sie werden auf ihre potenzielle Verwendung bei der Behandlung verschiedener bakterieller und Pilzinfektionen erforscht .
Antihypertensive Eigenschaften
Thiophenderivate zeigen antihypertensive Eigenschaften . Sie werden auf ihre potenzielle Verwendung bei der Behandlung von Bluthochdruck untersucht .
Anti-atherosklerotische Eigenschaften
Thiophenderivate, einschließlich this compound, zeigen auch anti-atherosklerotische Eigenschaften . Sie werden auf ihre potenzielle Verwendung bei der Vorbeugung oder Behandlung von Atherosklerose erforscht, einer Krankheit, bei der sich Plaque in den Arterien ansammelt .
Safety and Hazards
5-Octylthiophene-2-carbaldehyde is classified as a warning substance. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338), and more .
Wirkmechanismus
Target of Action
5-Octylthiophene-2-carbaldehyde is primarily used in the synthesis of conjugated polymers for electronic and optoelectronic applications . The compound’s primary targets are therefore the molecular structures that make up these polymers.
Mode of Action
The compound interacts with its targets through a process known as polycondensation , a type of polymerization . In this process, 5-Octylthiophene-2-carbaldehyde reacts with other monomers to form a polymer, releasing a small molecule such as water or methanol in the process .
Biochemical Pathways
It is known that the compound plays a role in the synthesis ofthiophene-based conjugated polymers , which have exceptional optical and conductive properties .
Result of Action
The primary result of 5-Octylthiophene-2-carbaldehyde’s action is the formation of thiophene-based conjugated polymers . These polymers have a variety of applications in electronics, including use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Eigenschaften
IUPAC Name |
5-octylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLATYPSOIBJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549558 | |
| Record name | 5-Octylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73792-02-6 | |
| Record name | 5-Octylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


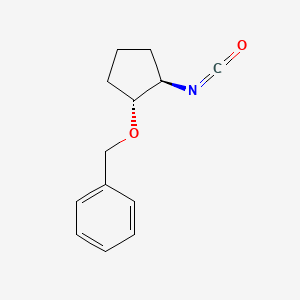
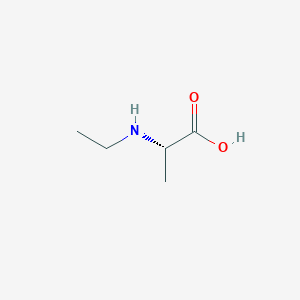
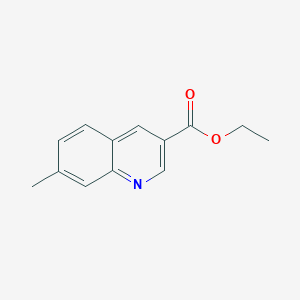



![8-Chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1610441.png)
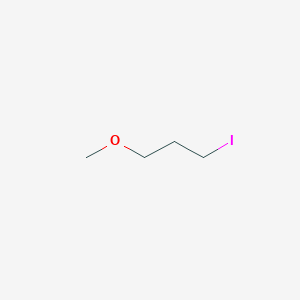
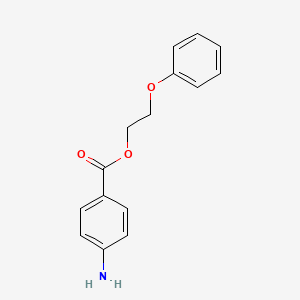
![naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B1610444.png)


